2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(1-OXO-13-DIHYDRO-2-BENZOFURAN-5-YL)ACETAMIDE
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Overview
Description
2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(1-OXO-13-DIHYDRO-2-BENZOFURAN-5-YL)ACETAMIDE is a complex organic compound that features both imidazole and benzofuran moieties Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while benzofuran is a fused ring system consisting of a benzene ring fused to a furan ring
Preparation Methods
The synthesis of 2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(1-OXO-13-DIHYDRO-2-BENZOFURAN-5-YL)ACETAMIDE typically involves multiple steps. One common synthetic route starts with the preparation of the imidazole derivative. This can be achieved by reacting 1-methylimidazole with appropriate reagents under controlled conditions. The benzofuran moiety is then introduced through a series of reactions involving the formation of the benzofuran ring and subsequent functionalization. Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the imidazole or benzofuran rings. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. .
Scientific Research Applications
2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(1-OXO-13-DIHYDRO-2-BENZOFURAN-5-YL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions or active sites of enzymes, potentially inhibiting their activity. The benzofuran moiety can enhance binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of receptor activity .
Comparison with Similar Compounds
Similar compounds include other imidazole and benzofuran derivatives. For example:
1-Methylimidazole: A simpler imidazole derivative used in various chemical reactions.
Benzofuran: The parent compound of the benzofuran moiety.
2-(1-Methyl-1H-imidazol-4-yl)acetic acid hydrochloride: Another imidazole derivative with different functional groups. The uniqueness of 2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(1-OXO-13-DIHYDRO-2-BENZOFURAN-5-YL)ACETAMIDE lies in its combined structure, which allows for diverse interactions and applications
Properties
IUPAC Name |
2-(1-methylimidazol-2-yl)sulfanyl-N-(1-oxo-3H-2-benzofuran-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-17-5-4-15-14(17)21-8-12(18)16-10-2-3-11-9(6-10)7-20-13(11)19/h2-6H,7-8H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAJGYFTQKWZBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC(=O)NC2=CC3=C(C=C2)C(=O)OC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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